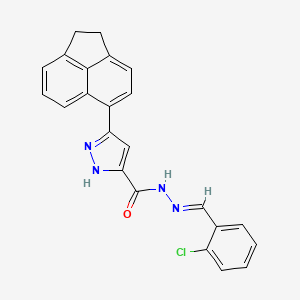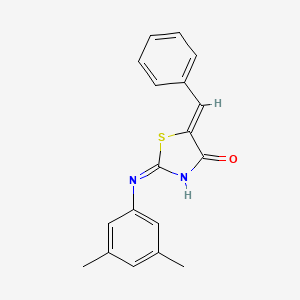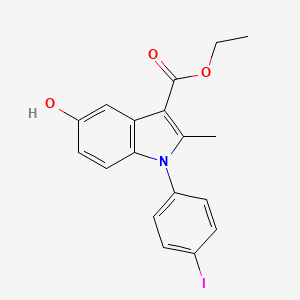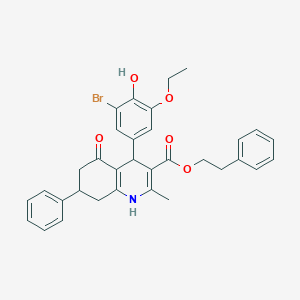![molecular formula C22H27NO5S B11682755 Ethyl 5-acetyl-2-{[(4-tert-butylphenoxy)acetyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11682755.png)
Ethyl 5-acetyl-2-{[(4-tert-butylphenoxy)acetyl]amino}-4-methylthiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Acetil-2-{[(4-terc-butilfenoxi)acetil]amino}-4-metiltiofeno-3-carboxilato de etilo: es un compuesto orgánico complejo con la fórmula molecular C22H27NO5S y un peso molecular de 417.528 g/mol
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del 5-Acetil-2-{[(4-terc-butilfenoxi)acetil]amino}-4-metiltiofeno-3-carboxilato de etilo normalmente implica varios pasos, comenzando con precursores fácilmente disponibles. La ruta sintética puede incluir:
Formación del Anillo de Tiofeno: El anillo de tiofeno se sintetiza a través de una serie de reacciones que involucran reactivos que contienen azufre.
Acetilación: Introducción del grupo acetilo en la posición 5 del anillo de tiofeno.
Amidación: Acoplamiento del tiofeno acetilado con ácido 4-terc-butilfenoxiacético para formar el enlace amida.
Esterificación: Conversión del grupo ácido carboxílico al éster etílico.
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto pueden implicar la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Técnicas como la reflujo , la destilación y la cromatografía se emplean comúnmente para lograr la calidad del producto deseada .
Análisis De Reacciones Químicas
Tipos de Reacciones
El 5-Acetil-2-{[(4-terc-butilfenoxi)acetil]amino}-4-metiltiofeno-3-carboxilato de etilo puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para alterar el estado de oxidación del compuesto.
Sustitución: El compuesto puede participar en reacciones de sustitución, donde un grupo funcional es reemplazado por otro.
Reactivos y Condiciones Comunes
Agentes Oxidantes: Permanganato de potasio (KMnO4), peróxido de hidrógeno (H2O2).
Agentes Reductores: Borohidruro de sodio (NaBH4), hidruro de litio y aluminio (LiAlH4).
Reactivos de Sustitución: Halógenos (Cl2, Br2), nucleófilos (NH3, OH-).
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfóxidos o sulfonas, mientras que la reducción puede producir alcoholes o aminas .
Aplicaciones en Investigación Científica
El 5-Acetil-2-{[(4-terc-butilfenoxi)acetil]amino}-4-metiltiofeno-3-carboxilato de etilo tiene varias aplicaciones en investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y antiinflamatorias.
Medicina: Explorado por sus posibles efectos terapéuticos en el tratamiento de diversas enfermedades.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Aplicaciones Científicas De Investigación
ETHYL 5-ACETYL-2-[2-(4-TERT-BUTYLPHENOXY)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new thiophene-based compounds.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and enzymes.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
El mecanismo de acción del 5-Acetil-2-{[(4-terc-butilfenoxi)acetil]amino}-4-metiltiofeno-3-carboxilato de etilo implica su interacción con dianas moleculares específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y desencadenando una cascada de eventos bioquímicos. Las vías y dianas exactas dependen de la aplicación y el contexto de uso específicos .
Comparación Con Compuestos Similares
El 5-Acetil-2-{[(4-terc-butilfenoxi)acetil]amino}-4-metiltiofeno-3-carboxilato de etilo se puede comparar con otros compuestos similares, como:
5-Acetil-2-amino-4-metiltiofeno-3-carboxilato de etilo: Estructura similar pero carece del grupo fenoxiacetilo.
2-{[(4-terc-butilfenoxi)acetil]amino}-4,5,6,7-tetrahidro-1-benzotiofeno-3-carboxilato de etilo: Contiene un anillo de benzotiofeno en lugar de un anillo de tiofeno.
2-(((2-terc-butilfenoxi)acetil)amino)-4-metil-1,3-tiazol-5-carboxilato de etilo: Presenta un anillo de tiazol en lugar de un anillo de tiofeno.
Propiedades
Fórmula molecular |
C22H27NO5S |
|---|---|
Peso molecular |
417.5 g/mol |
Nombre IUPAC |
ethyl 5-acetyl-2-[[2-(4-tert-butylphenoxy)acetyl]amino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C22H27NO5S/c1-7-27-21(26)18-13(2)19(14(3)24)29-20(18)23-17(25)12-28-16-10-8-15(9-11-16)22(4,5)6/h8-11H,7,12H2,1-6H3,(H,23,25) |
Clave InChI |
UBNBSHNKBHUZMV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)COC2=CC=C(C=C2)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 2-{[(2,6-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11682675.png)
![N'-[(E)-1-(2-Furyl)ethylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11682679.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11682683.png)

![1-[5-Hydroxy-2-methyl-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl]ethanone](/img/structure/B11682697.png)
![2-{1-(4-chlorophenyl)-3-[2-(4-chlorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B11682699.png)




![4-Fluoro-N-[3-(4-{4-[3-(4-fluorobenzamido)phenoxy]benzenesulfonyl}phenoxy)phenyl]benzamide](/img/structure/B11682731.png)
![3-chloro-7-(cyclohexylamino)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B11682732.png)
![N'-[(E)-(2-bromophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B11682744.png)
![Tetramethyl 9'-methoxy-5',5'-dimethyl-6'-(3-methylbutanoyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11682753.png)
